molecular formula C24H31N3O2 B1163428 ATHPINACA isomer 2

ATHPINACA isomer 2

Cat. No.: B1163428
M. Wt: 393.5
InChI Key: XFZLBNDGZVRJNJ-NMYSLRMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATHPINACA isomer 2 is an analytical reference standard that is structurally classified as a synthetic cannabinoid. The physiological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Scientific Research Applications in Related Areas

  • Isomerization Kinetics and Solution Structures : The study of isomerization kinetics of AT hook decapeptide solution structures using trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) can provide insights into the conformational dynamics and interconversion rates of isomers, which might be relevant to understanding the properties of ATHPINACA isomer 2 (Schenk et al., 2014).

  • Self-Assembly and Self-Esterification : Research on the self-assembly and self-esterification of 9(10),16-dihydroxypalmitic acid on mica surfaces using atomic force microscopy (AFM) and other techniques could provide a framework for understanding the molecular interactions and assembly processes of similar compounds (Heredia-Guerrero et al., 2009).

  • Enzyme Mimic-Embedded Metal-Organic Frameworks : The development of enzyme mimic-embedded metal-organic frameworks for catalysis, as explored in a study on deuterohemin-peptide enzyme mimic-embedded in zeolite imidazolate framework-8 (ZIF-8), might offer insights into novel catalytic applications for this compound (Jiang et al., 2017).

  • Cytokine Gene Activation Mechanisms : Investigating the mechanisms of cytokine gene activation and the effects of drugs like cyclosporin and FK506 on T-cell transcription factors might provide a biological context for understanding the impact of this compound on cellular processes (Flanagan et al., 1991).

  • Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : The study of arylthiopyrrole (AThP) derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors could be relevant for understanding the potential therapeutic applications of similar compounds (Lavecchia et al., 2006).

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5

InChI

InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28)/t16-,17+,18-,19+,22?

InChI Key

XFZLBNDGZVRJNJ-NMYSLRMKSA-N

SMILES

O=C(NC1[C@H]2C[C@H]3C[C@@H]1C[C@H](C3)C2)C4=NN(CC5CCOCC5)C6=C4C=CC=C6

Synonyms

​Adamantyl-THPINACA; AD-THPINACA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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